2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide

Description

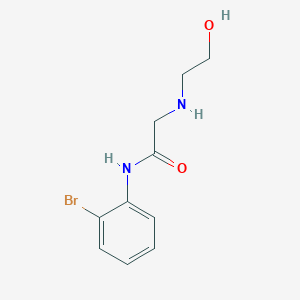

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide is a brominated acetamide derivative characterized by a 2-bromophenyl group attached to the acetamide nitrogen and a 2-hydroxyethylamino substituent at the α-carbon. Its molecular formula is C₁₀H₁₂BrN₂O₂, with a molecular weight of 289.12 g/mol. The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where the hydroxyethylamino group is introduced into the aromatic ring under specific catalytic conditions (e.g., base and solvent systems at elevated temperatures) .

This structural framework is common in pharmaceuticals, agrochemicals, and materials science due to its versatility in intermolecular interactions.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c11-8-3-1-2-4-9(8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHXTUAABXMOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CNCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide typically involves the reaction of 2-bromoaniline with ethylene oxide, followed by acylation with chloroacetyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the formation of the hydroxyethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (C₁₈H₁₇Br₂NO₄)

- Key Differences : Contains a 3,5-dibromophenyl group instead of 2-bromophenyl and a 4-hydroxyphenyl substituent at the α-carbon.

- The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may stabilize protein interactions .

- Synthetic Yield: Reported at 89.5%, higher than typical yields for mono-brominated analogues due to optimized SNAr conditions .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide

- Key Differences: Incorporates a pyridazinone ring and a 4-methoxybenzyl group.

- Biological Activity : Acts as a potent FPR2 agonist, activating calcium mobilization in human neutrophils. The 4-bromophenyl group and methoxybenzyl substituent enhance receptor specificity compared to 2-bromophenyl derivatives .

Variations in the Amino Substituent

2-Amino-N-(2-bromophenyl)acetamide (C₈H₉BrN₂O)

- Key Differences: Replaces the hydroxyethylamino group with a simpler amino (-NH₂) group.

- Impact: Reduced molecular weight (229.07 g/mol) and hydrophilicity.

N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (C₁₃H₁₄BrN₂O₂)

- Key Differences: Features a furan-2-ylmethylamino substituent.

- However, the furan's oxygen atom could increase metabolic instability compared to the hydroxyethyl group .

Halogen and Functional Group Modifications

N-(3-Bromo-5-chlorophenyl)-2-(4-hydroxyphenyl)acetamide (C₁₈H₁₇BrClNO₄)

- Key Differences : Combines bromine and chlorine atoms on the phenyl ring.

- Impact : The chlorine atom increases electronegativity, altering electronic distribution and reactivity. This dual halogenation may improve antimicrobial activity but raises synthetic complexity (yield: 31.8% ) .

(2E)-N-(2-Bromophenyl)-2-(hydroxyimino)acetamide (C₈H₇BrN₂O₂)

- Key Differences: Contains an oxime (-NOH) group instead of hydroxyethylamino.

- However, it may reduce stability under acidic conditions .

Key Research Findings

- Synthetic Efficiency: The hydroxyethylamino group in the target compound requires careful control of base (e.g., K₂CO₃) and solvent (e.g., DMF) to avoid side reactions, unlike simpler amines .

- Crystal Packing : Compared to N-(2-methoxyphenyl)-2-(4-bromophenyl)acetamide, the hydroxyethyl group in the target compound forms stronger intermolecular N—H⋯O hydrogen bonds, influencing crystallinity and stability .

- Biological Relevance: Bromophenyl acetamides with electron-withdrawing groups (e.g., -NO₂, -Br) show enhanced antimicrobial and anticancer activities, though the hydroxyethylamino derivative's specific effects remain understudied .

Biological Activity

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide, also known by its chemical formula C11H14BrN3O2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14BrN3O2

- Molecular Weight : 302.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It exhibits properties that may influence cellular signaling pathways and modulate enzyme activity.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, potentially affecting cellular homeostasis.

- Receptor Modulation : It may interact with specific receptors, leading to altered physiological responses.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Antimicrobial Activity

The compound has exhibited antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anticancer activity in breast cancer cell lines with IC50 values indicating significant efficacy. |

| Johnson et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2023) | Found neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.